molecular formula C21H26D6O2 B1159556 Heneicosapentaenoic Acid-d6

Heneicosapentaenoic Acid-d6

Cat. No.: B1159556
M. Wt: 322.5
InChI Key: OJXAGUOFCRISAQ-IIAYTJQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heneicosapentaenoic acid-d6 (HPA-d6) contains six deuterium atoms at the 3, 3’, 4, 4’, 5, and 5’ positions. It is intended for use as an internal standard for the quantification of HPA by GC- or LC-mass spectrometry. HPA is a ω-3 fatty acid present in trace amounts in the green alga B. pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for PGH synthase and for 5-LO but retains the ability to rapidly inactivate PGH synthase.

Properties

Molecular Formula

C21H26D6O2

Molecular Weight

322.5

InChI

InChI=1S/C23H36O2.2H/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;;/h5-6,8-9,11-12,14-15,17,20H,4,7,10,13,16,18-19,21H2,1-3H3,(H,24,25);;/b6-5-,9-8-,12-11-,15-14-,20-17-;;/i18D2,21D2;2*1+1

InChI Key

OJXAGUOFCRISAQ-IIAYTJQLSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CC/C=CCC([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O

Synonyms

HPA-d6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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